molecular formula C21H13BrFN3O2S B5118122 2-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

2-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B5118122
M. Wt: 470.3 g/mol
InChI Key: XQFAJGXEYGSJAX-UHFFFAOYSA-N
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Description

2-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a bromine atom and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the fluorophenyl group. The final step involves the bromination of the benzamide core. Common reagents used in these reactions include bromine, fluorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-fluorophenyl)benzamide
  • 2-bromo-N-(4-fluorophenyl)benzamide
  • 2-bromo-N-(2-fluorophenyl)benzamide

Uniqueness

2-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to the presence of the benzoxazole ring and the specific positioning of the fluorophenyl group

Properties

IUPAC Name

2-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrFN3O2S/c22-16-7-2-1-6-15(16)19(27)26-21(29)24-14-8-9-18-17(11-14)25-20(28-18)12-4-3-5-13(23)10-12/h1-11H,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFAJGXEYGSJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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